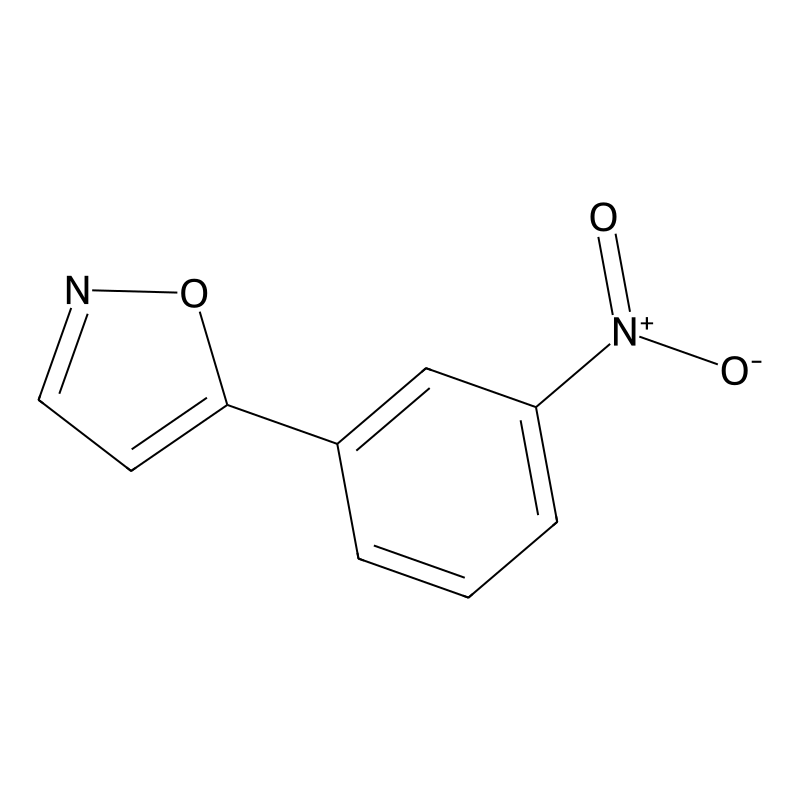

5-(3-Nitrophenyl)isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s widely used as a crucial moiety in drug discovery research .

- Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

- The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid .

- In the field of organic chemistry, isoxazole synthesis is significant. Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction .

- The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

- In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

Scientific Field: Drug Discovery

Scientific Field: Organic Chemistry

- Isoxazoles are known to possess various types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic .

- They have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .

- Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .

- The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

- Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Field: Medicinal Chemistry

Scientific Field: Synthetic Chemistry

- Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles .

- Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

- The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

- Among the known strategies directed towards the synthesis of isoxazole derivatives, the reactions of aldehydes with primary nitro compounds deserve a comprehensive treatment, including the historical development as well as the more recent applications .

- The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .

- Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

Scientific Field: Pharmacology

Scientific Field: Synthetic Routes

5-(3-Nitrophenyl)isoxazole has the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol. This compound features an isoxazole ring substituted at the 5-position with a 3-nitrophenyl group. The presence of the nitro group imparts unique electronic properties, making it a versatile intermediate in various

There is no documented information available regarding the specific mechanism of action of 5-(3-Nitrophenyl)isoxazole.

- Potential explosion hazard: Nitro compounds can be explosive under certain conditions. It is recommended to consult safety data sheets (SDS) for specific handling procedures.

- Harmful if inhaled or ingested: Organic compounds can be harmful if inhaled or ingested. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.

The nitro group in 5-(3-Nitrophenyl)isoxazole can participate in several chemical transformations due to its electron-withdrawing nature. Notably, it can undergo nucleophilic aromatic substitution reactions (SNAr), where nucleophiles attack the aromatic ring, leading to the formation of various derivatives .

Some key reactions include:

- Nucleophilic Substitution: The nitro group can facilitate SNAr reactions with various nucleophiles, yielding substituted isoxazoles.

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, altering the compound's reactivity and biological profile .

Research indicates that derivatives of 5-(3-Nitrophenyl)isoxazole exhibit notable biological activities. For instance, certain isoxazole derivatives have been shown to act as positive modulators of neurotransmitter receptors such as the AMPA receptor, which is crucial for synaptic transmission in the central nervous system . This suggests potential applications in neuropharmacology.

Several methods exist for synthesizing 5-(3-Nitrophenyl)isoxazole:

- Heterocyclization Reactions: One common approach involves the reaction of appropriate diene precursors with nitro-substituted aromatic compounds under acidic or basic conditions.

- Nucleophilic Aromatic Substitution: This method utilizes nucleophiles to displace the nitro group in various electrophilic aromatic systems.

- Reduction of Nitro Compounds: Starting from nitro-substituted precursors, selective reduction can yield 5-(3-Nitrophenyl)isoxazole through controlled reaction conditions .

5-(3-Nitrophenyl)isoxazole and its derivatives find applications in:

- Pharmaceuticals: As intermediates in drug synthesis due to their biological activity.

- Material Science: In developing new materials with specific electronic properties.

- Research Tools: Used in proteomics and other biochemical assays due to their ability to interact with biological molecules .

Studies have demonstrated that 5-(3-Nitrophenyl)isoxazole interacts with various biological targets. The nitro group’s electron-withdrawing characteristics influence binding affinities and reactivity with proteins and enzymes. For example, some derivatives are being investigated for their potential as modulators of neurotransmitter receptors, which could lead to therapeutic advancements in treating neurological disorders .

Several compounds share structural similarities with 5-(3-Nitrophenyl)isoxazole. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-Nitroisoxazole | Isoxazole ring with a nitro group at position 5 | Used as a precursor for various derivatives |

| 3-Nitrophenylisoxazole | Isoxazole ring with a nitro group at position 3 | Different position of nitro affects reactivity |

| 4-Nitrophenylisoxazole | Isoxazole ring with a nitro group at position 4 | Variation in biological activity |

| 5-Aminoisoxazole | Isoxazole ring with an amino group at position 5 | Potentially more reactive due to amino group |

Each of these compounds exhibits unique properties influenced by the position and nature of substituents on the isoxazole ring. The distinct placement of the nitro group in 5-(3-Nitrophenyl)isoxazole contributes significantly to its chemical behavior and biological interactions.

Nuclear Magnetic Resonance Spectral Signatures (Proton, Carbon-13)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 5-(3-nitrophenyl)isoxazole exhibits characteristic resonances that provide valuable structural information about the molecular framework [1] [2]. The isoxazole ring proton typically appears as a singlet in the range of 6.5-7.0 parts per million, consistent with aromatic character and the electron-withdrawing influence of the nitrogen-oxygen bond . This chemical shift region is well-established for isoxazole heterocycles, where the ring proton experiences significant deshielding due to the aromatic π-electron system.

Related compounds demonstrate similar spectroscopic behavior, with 3-(4-nitrophenyl)-5-phenylisoxazole showing the characteristic isoxazole proton at 6.88 parts per million as a singlet [1]. The nitrophenyl substituent introduces additional complexity to the aromatic region, with the meta-substituted nitro group affecting the electronic environment of the benzene ring protons through resonance and inductive effects.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 5-(3-nitrophenyl)isoxazole [1] [5] [2]. The isoxazole ring carbons exhibit characteristic chemical shifts that reflect their unique electronic environments. The carbon adjacent to the nitrogen-oxygen bond typically resonates in the range of 155-170 parts per million, while the carbon bearing the oxygen atom appears at 95-110 parts per million [1] [2].

The carbon-oxygen bond in the isoxazole ring produces signals in the 157-162 parts per million range, consistent with the electronegativity of oxygen and its influence on adjacent carbon atoms [5]. Aromatic carbons from both the isoxazole ring and the nitrophenyl substituent contribute to the complex pattern observed in the 120-140 parts per million region [1] [5] [2]. The nitro-substituted aromatic carbon exhibits characteristic downfield shifts, typically appearing around 140-150 parts per million due to the strong electron-withdrawing nature of the nitro group [1].

Infrared Vibrational Modes

Characteristic Absorption Frequencies

The infrared spectrum of 5-(3-nitrophenyl)isoxazole displays distinctive vibrational modes that serve as fingerprints for structural identification [5] [6] [7]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, with reported values of 3052 and 3065 reciprocal centimeters for related nitrophenyl-isoxazole compounds [5] [6]. These absorptions confirm the presence of aromatic character in both the isoxazole and benzene ring systems.

The carbon-nitrogen stretching vibration of the isoxazole ring manifests as a strong absorption in the 1600-1670 wavenumber range [5] [6] [7]. Literature reports document specific values of 1665 and 1635 reciprocal centimeters for this characteristic mode. This absorption is particularly diagnostic for isoxazole rings and provides unambiguous evidence for the heterocyclic structure.

Nitrogen-Oxygen and Carbon-Oxygen Vibrational Modes

The nitrogen-oxygen stretching vibration of the isoxazole ring produces absorptions in the 1270-1290 wavenumber region [5] [6] [8]. Specific examples include 1274, 1276, and 1287 reciprocal centimeters reported for various nitrophenyl-isoxazole derivatives. This vibrational mode is highly characteristic of the isoxazole heterocycle and distinguishes it from other five-membered ring systems.

Carbon-oxygen stretching vibrations appear at 1150-1180 reciprocal centimeters, with documented values of 1153 and 1174 wavenumbers [5] [8]. These absorptions complement the nitrogen-oxygen stretching modes and provide additional confirmation of the isoxazole ring structure.

Nitro Group Vibrational Signatures

The nitro substituent contributes distinctive vibrational modes that are readily identifiable in the infrared spectrum [5] . Asymmetric nitro stretching vibrations appear in the 1500-1530 wavenumber region, with specific examples at 1520 and 1585 reciprocal centimeters [5] . The symmetric nitro stretching mode occurs at approximately 1350 reciprocal centimeters . These absorptions are diagnostic for the presence of nitro groups and confirm the substitution pattern on the phenyl ring.

Aromatic carbon-carbon stretching vibrations contribute to the fingerprint region at 1450-1600 reciprocal centimeters, with reported values of 1614 and 1515 wavenumbers [6] [7]. These absorptions arise from both the isoxazole and nitrophenyl aromatic systems and provide evidence for the overall molecular framework.

Crystallographic Studies

X-ray Diffraction Patterns

Crystal System and Space Group Determination

X-ray diffraction analysis of isoxazole derivatives reveals characteristic crystallographic patterns that provide fundamental structural information [9] [10] [11]. Isoxazole-containing compounds frequently adopt monoclinic or triclinic crystal systems, as demonstrated by numerous structural studies. The space group P2₁/n is commonly observed for isoxazole derivatives, with unit cell parameters typically showing β angles near 97° [9].

Specific examples include isoxazolo[4,5-b]pyridin-3-amine, which crystallizes in space group P2₁/n with unit cell parameters a=5.2140(2) angstroms, b=6.8527(2) angstroms, c=16.3538(5) angstroms, and β=97.335(3)° [9]. The 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate adopts a triclinic P-1 space group with inversion symmetry, resulting in Z′=0.5 [10].

Density and Packing Arrangements

Crystallographic density measurements provide insights into molecular packing efficiency and intermolecular interactions [10]. The 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate exhibits measured and calculated densities of 1.585 and 1.610 megagrams per cubic meter, respectively, demonstrating good agreement between experimental and theoretical values [10]. This compound sits on an inversion center, creating efficient packing arrangements stabilized by van der Waals contacts.

Intermolecular interactions play crucial roles in crystal stability, with hydrogen bonding distances typically ranging from 2.694 to 3.113 angstroms [12] [11]. The 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole forms networks of oxygen-hydrogen···nitrogen and oxygen-hydrogen···oxygen hydrogen bonds, creating corrugated supramolecular planes [11].

Slip-Stacked Arrangements and π-π Interactions

Isoxazole rings frequently adopt slip-stacked arrangements in crystal structures, facilitating π-π interactions between aromatic systems [10] [11]. The 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate shows inversion-related rings in close slip-stacked proximity, with an interplanar separation of 3.101(3) angstroms and a centroid-centroid distance of 3.701(3) angstroms [10].

Similar packing motifs are observed in 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, where isoxazole rings pack in slip-stacked fashion with centroid-to-centroid distances of 4.0652(1) angstroms along the b-axis direction [11]. These arrangements optimize intermolecular contacts while maintaining structural stability through aromatic stacking interactions.

Torsional Angle Analysis

Isoxazole Ring Planarity and Conformation

Crystallographic analysis consistently demonstrates the planar nature of isoxazole rings, with root-mean-square deviations typically ranging from 0.006 to 0.060 angstroms [13] [10] [11]. This planarity reflects the aromatic character of the isoxazole heterocycle and its conjugated π-electron system. The 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate exhibits planar isoxazole rings with r.m.s. deviation of 0.006 angstroms [10], while other derivatives show deviations up to 0.060 angstroms [13].

Dihedral Angles and Molecular Conformation

The dihedral angle between isoxazole and phenyl rings provides critical information about molecular conformation and steric interactions [14] [15]. Literature reports show significant variation in these angles, ranging from 10.79° to 89.92°, depending on substituent effects and crystal packing forces [14] [15]. The 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide exhibits a dihedral angle of 82.97°, indicating near-perpendicular orientation between the rings [14].

Structural studies of related compounds demonstrate the influence of substituent position on molecular geometry. Compounds with dihedral angles of 19.46° and 49.18° have been reported, showing how different substitution patterns affect overall molecular conformation [15]. These angular relationships directly influence physical properties and biological activity.

Envelope Conformations and Ring Puckering

Saturated or partially saturated isoxazole derivatives often adopt envelope conformations, characterized by specific puckering parameters [16]. The (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-2-yl]cyclohex-2-en-1-one exhibits an envelope conformation with puckering parameters Q₂=0.145(3) angstroms and φ₂=138.1(11)° [16]. These parameters quantify the degree and direction of ring puckering from ideal planarity.

Intermolecular Torsional Relationships

Torsional angle analysis extends to intermolecular interactions that stabilize crystal packing [12] [17]. The rigid pharmacophore site characterized by oxygen(sp²)-carbon-carbon-oxygen(sp³) arrangements shows typical oxygen···oxygen distances of 3.113(2) angstroms with torsion angles of 97.8(2)° [12]. These geometric relationships are critical for understanding molecular recognition and binding properties.